molecular formula C8HF17 B1498179 2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane CAS No. 801287-27-4

2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane

Cat. No. B1498179
CAS RN: 801287-27-4
M. Wt: 420.07 g/mol
InChI Key: OKPPOETXRULRPA-UHFFFAOYSA-N
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Description

Fluorine-containing compounds, including those with trifluoromethyl groups, have widespread applications in the fields of pharmaceuticals, pesticides, and materials due to the unique properties of fluorine . The trifluoromethoxy group, in particular, has become a significant research hotspot due to its electron-withdrawing effects and high lipophilicity .


Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by both indirect and direct strategies . Indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . Direct strategies involve the introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .


Chemical Reactions Analysis

Nucleophilic trifluoromethoxylation of alkyl halides is one of the chemical reactions involving trifluoromethyl groups . This reaction can be performed with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions .


Physical And Chemical Properties Analysis

The difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups . Although difluoromethyl is considered a lipophilicity enhancing group, the range of the experimental Δlog P (water–octanol) values (log P (XCF 2 H) – log P (XCH 3)) spanned from −0.1 to +0.4 .

Scientific Research Applications

Estrogen Receptor Imaging

One of the key applications of fluorinated compounds is in the development of estrogen receptor imaging agents for diagnosing and studying breast tumors. A study by Landvatter et al. (1983) detailed the synthesis and application of a positron-emitting, non-steroidal estrogen, which showed highly selective, receptor-mediated uptake by target tissues in vivo, including the uterus in immature female rats. This compound was developed through a series of chemical reactions involving fluoride ion displacement and was retained for prolonged periods due to its binding to the estrogen receptor, demonstrating its potential for imaging estrogen receptor-positive breast tumors in humans (Landvatter et al., 1983).

Biocompatible Polymer Synthesis

Another significant application involves the synthesis of biocompatible polymers. Hayashi and Takasu (2015) synthesized N-Methyl bis[(nonafluorobutane)sulfonyl]imide (Nf2NMe) as an initiator for the polymerization of 2-oxazolines, leading to the successful synthesis of electrophoretic poly(2-oxazoline)s containing pendent sulfone. These polymers, hybridized with bioactive glass, were investigated for their electrophoretic deposition and biocompatibility, highlighting the role of fluorinated compounds in developing advanced materials for medical applications (Hayashi & Takasu, 2015).

Ionic Liquid Research

Gouveia et al. (2017) investigated ionic liquids with anions based on fluorosulfonyl derivatives, comparing several anions, including bis[(trifluoromethyl)sulfonyl]imide (TFSI), for their physical properties like volumetric mass density and dynamic viscosity. This research contributes to the understanding of ionic liquids' properties and their potential applications in various industrial processes, showcasing the versatility of fluorinated compounds in facilitating novel solutions (Gouveia et al., 2017).

Future Directions

The development of new bioisosteres has been adopted as a creative and effective manner to increase the potential for developing lead compounds and creating new drugs . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Mechanism of Action

properties

IUPAC Name

2-(difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF17/c9-1(10)2(11,5(14,15)16)4(12,13)3(6(17,18)19,7(20,21)22)8(23,24)25/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPPOETXRULRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660316
Record name 2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane

CAS RN

801287-27-4
Record name 2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane
Reactant of Route 2
2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane
Reactant of Route 3
2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane
Reactant of Route 4
2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane
Reactant of Route 5
2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane
Reactant of Route 6
2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane

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